molecular formula C15H12O5 B14385049 4-Benzoyl-3-hydroxyphenyl hydroxyacetate CAS No. 88575-40-0

4-Benzoyl-3-hydroxyphenyl hydroxyacetate

Cat. No.: B14385049
CAS No.: 88575-40-0
M. Wt: 272.25 g/mol
InChI Key: FUPCEYCFZYJWFA-UHFFFAOYSA-N
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Description

4-Benzoyl-3-hydroxyphenyl hydroxyacetate: is an organic compound that features a benzoyl group attached to a phenyl ring, which is further substituted with a hydroxy group and a hydroxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-3-hydroxyphenyl hydroxyacetate typically involves the following steps:

    Friedel-Crafts Acylation:

    Hydroxylation: The hydroxyl group can be introduced via electrophilic aromatic substitution using reagents like hydroxylamine or through direct hydroxylation using oxidizing agents.

    Esterification: The hydroxyacetate moiety can be introduced by esterification of the hydroxyl group with acetic anhydride or acetyl chloride under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction of the benzoyl group can yield the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various ethers and esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Ethers and esters of the original compound.

Scientific Research Applications

4-Benzoyl-3-hydroxyphenyl hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Benzoyl-3-hydroxyphenyl hydroxyacetate involves its interaction with various molecular targets, depending on its application. For instance:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress in biological systems.

Comparison with Similar Compounds

    4-Hydroxybenzophenone: Similar structure but lacks the hydroxyacetate moiety.

    3-Hydroxybenzophenone: Similar structure but with the hydroxyl group in a different position.

    4-Benzoylphenyl acetate: Similar structure but lacks the hydroxyl group.

Uniqueness: 4-Benzoyl-3-hydroxyphenyl hydroxyacetate is unique due to the presence of both a hydroxyl group and a hydroxyacetate moiety, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

88575-40-0

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

(4-benzoyl-3-hydroxyphenyl) 2-hydroxyacetate

InChI

InChI=1S/C15H12O5/c16-9-14(18)20-11-6-7-12(13(17)8-11)15(19)10-4-2-1-3-5-10/h1-8,16-17H,9H2

InChI Key

FUPCEYCFZYJWFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC(=O)CO)O

Origin of Product

United States

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